2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
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Overview
Description
2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with an ethylthio group and a hydroxypropyl group attached to a pyrrole ring, making it a unique structure for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the ethylthio group and the hydroxypropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
- 2-(ethylthio)-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)benzamide
- 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
Uniqueness
Compared to similar compounds, 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity. Its ethylthio group and hydroxypropyl group attached to a pyrrole ring provide distinct properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-ethylsulfanyl-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-3-22-16-9-5-4-7-13(16)17(21)18-11-10-15(20)14-8-6-12-19(14)2/h4-9,12,15,20H,3,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGJMJVLAZQTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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